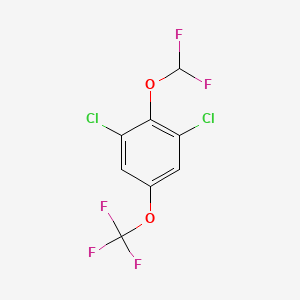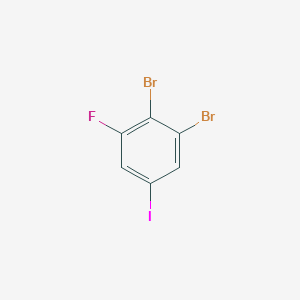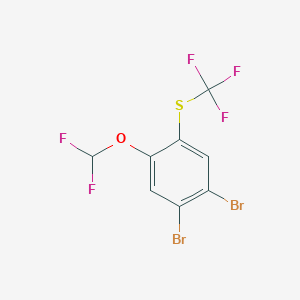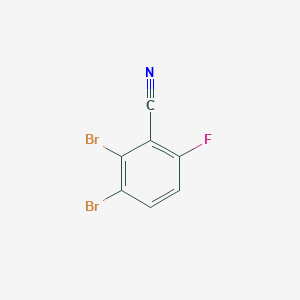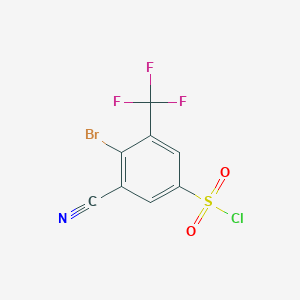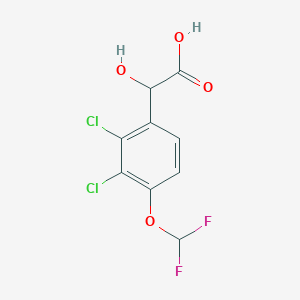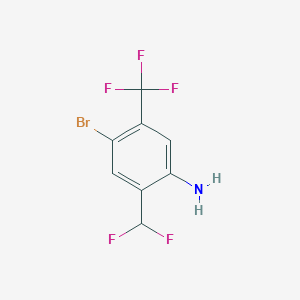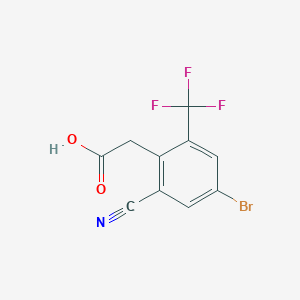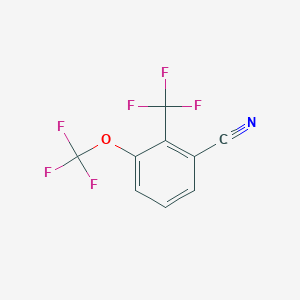
1,4-二氯-2-氟-3-碘苯
描述
1,4-Dichloro-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H2Cl2FI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
科学研究应用
1,4-Dichloro-2-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into halogenated benzene derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Halogenated benzenes can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific halogens present and their positions on the benzene ring . These reactions can lead to a wide range of products with different properties and potential biological activities.
The biological activity of a halogenated benzene like “1,4-Dichloro-2-fluoro-3-iodobenzene” would depend on its specific interactions with biological molecules. For example, it could potentially interact with proteins or DNA in a cell, leading to changes in cellular function .
The pharmacokinetics of a compound like “1,4-Dichloro-2-fluoro-3-iodobenzene” would depend on factors such as its solubility, its stability in the body, and how it is metabolized by enzymes. These factors would influence how much of the compound is absorbed into the body, how it is distributed to different tissues, how long it stays in the body, and how it is eventually eliminated .
The action environment of “1,4-Dichloro-2-fluoro-3-iodobenzene” would be influenced by factors such as the pH of the environment, the presence of other molecules that it could react with, and the temperature .
准备方法
1,4-Dichloro-2-fluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene precursor. For instance, starting with 1,4-dichloro-2-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete substitution .
化学反应分析
1,4-Dichloro-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as the Heck reaction, where the iodine atom is replaced by a carbon-carbon double bond.
相似化合物的比较
1,4-Dichloro-2-fluoro-3-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1,4-Dichloro-2-iodobenzene: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
3-Chloro-4-fluoroiodobenzene: Another halogenated benzene with a different substitution pattern, leading to variations in its chemical properties and uses.
2-Chloro-1-fluoro-4-iodobenzene:
The unique combination of chlorine, fluorine, and iodine in 1,4-Dichloro-2-fluoro-3-iodobenzene makes it distinct from these similar compounds, offering specific advantages in certain chemical reactions and applications.
属性
IUPAC Name |
1,4-dichloro-2-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKXLLABPFZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



